

In-Depth Technical Guide: The Biological Activity of hGGPPS-IN-2

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Compound of Interest

Compound Name: hGGPPS-IN-2

Cat. No.: B12404856

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Core Summary

hGGPPS-IN-2, also identified as compound 16g, is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). As an analog of C-2 substituted thienopyrimidinyl bisphosphonates, this compound demonstrates significant anti-myeloma activity. Its mechanism of action is centered on the direct inhibition of hGGPPS, a key enzyme in the mevalonate pathway. This inhibition leads to the depletion of geranylgeranyl pyrophosphate (GGPP), a critical substrate for the post-translational modification of small GTPases. The subsequent disruption of protein geranylgeranylation, particularly of proteins like Rap1A, triggers downstream signaling events that culminate in the selective induction of apoptosis in multiple myeloma cells. In vivo studies have corroborated these findings, showcasing the anti-myeloma effects of **hGGPPS-IN-2**.

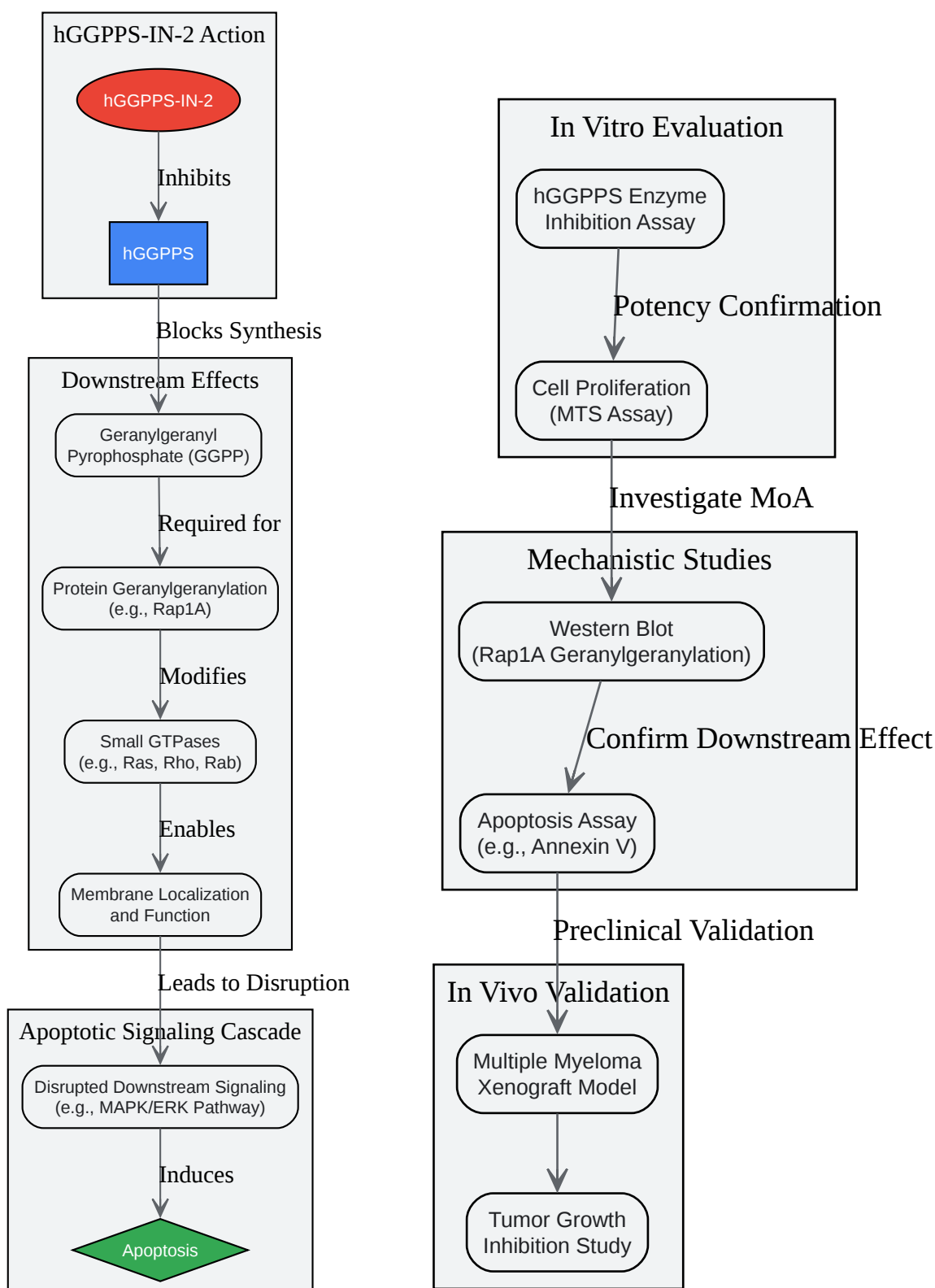
Quantitative Biological Data

The biological activity of **hGGPPS-IN-2** has been quantified through various in vitro assays, demonstrating its potency against both the enzymatic target and cancer cell proliferation.

Parameter	Value	Assay Type	Cell Line/Enzyme	Reference
IC50	23 nM	hGGPPS Enzyme Inhibition	Recombinant hGGPPS	[1]
EC50	4100 nM	Cell Proliferation (MTS Assay)	RPMI-8226 (Multiple Myeloma)	[2]

Signaling Pathway and Mechanism of Action

The inhibition of hGGPPS by **hGGPPS-IN-2** sets off a cascade of intracellular events leading to apoptosis in multiple myeloma cells. This pathway is initiated by the disruption of protein prenylation, a crucial modification for the proper function and localization of many signaling proteins, including small GTPases of the Ras superfamily.



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References

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